2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Lipophilicity LogP MAPEG inhibition

This benzoxazole–benzamide probe is defined by its 2-chloro-4-methylbenzamide moiety (LogP 5.9), matching the substitution window of US20090258917A1 for MAPEG enzymes (mPGES-1, FLAP). Unlike acetyl-capped or des-methyl analogs, its dual-chloro pattern and high lipophilicity ensure reproducible membrane partitioning in phenotypic inflammation assays. Sourced via rapid amide coupling from widely available CAS 190436-96-5, it minimizes lead time and cost for gram-scale screening programs.

Molecular Formula C22H16Cl2N2O2
Molecular Weight 411.3 g/mol
CAS No. 639054-52-7
Cat. No. B11625223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
CAS639054-52-7
Molecular FormulaC22H16Cl2N2O2
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C)Cl)Cl
InChIInChI=1S/C22H16Cl2N2O2/c1-12-3-6-15(18(24)9-12)21(27)25-14-5-7-17(23)16(11-14)22-26-19-10-13(2)4-8-20(19)28-22/h3-11H,1-2H3,(H,25,27)
InChIKeyWDFWNHRDDIGKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS 639054-52-7): Scientific Procurement Baseline and Compound Identity


2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS 639054-52-7) is a synthetic small-molecule benzoxazole–benzamide derivative with molecular formula C22H16Cl2N2O2 and molecular weight 411.3 g/mol [1]. The compound belongs to a class of 2-arylbenzoxazole amides disclosed as inhibitors of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family, which includes microsomal prostaglandin E synthase-1 (mPGES-1), 5-lipoxygenase-activating protein (FLAP), leukotriene C4 synthase, and microsomal glutathione S-transferases [2]. Its structural hallmarks—a 5-methylbenzoxazole core linked via a 4-chloro-substituted phenyl bridge to a 2-chloro-4-methylbenzamide moiety—distinguish it from simpler mono-substituted or acetyl-capped in-class analogs and provide a defined chemical handle for MAPEG-targeted or inflammation-focused screening cascades.

Why 2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide Cannot Be Interchanged with In-Class Benzoxazole–Benzamide Analogs


Although numerous benzoxazole–benzamide derivatives populate screening collections under the broad MAPEG-inhibition or anti-inflammatory umbrella, their physicochemical and pharmacophoric properties diverge sharply with even single-atom substitutions. The target compound carries a distinctive 2-chloro-4-methyl substitution pattern on the benzamide ring combined with a 4-chloro substituent on the central phenyl bridge and a 5-methyl group on the benzoxazole [1]. Simply swapping in a 5-chloro analog (C21H13Cl3N2O2, MW 431.7), a des-methyl benzamide variant (C21H14Cl2N2O2, MW 397.2), or a short acetyl-capped congener (C16H13ClN2O2, MW 300.74, LogP 3.82) alters lipophilicity, hydrogen-bonding capacity, and steric occupancy at the target site by amounts sufficient to confound SAR interpretation . Because the MAPEG patent families explicitly enumerate narrow substitution windows for activity, generic substitution without identical CAS-verified identity risks selecting a compound outside the active scope of the patented pharmacophore and generating non-reproducible biological results.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS 639054-52-7)


LogP Advantage: Greater Lipophilicity than the Acetyl-Capped Analog Supports Membrane-Permeation-Dependent Assays

The target compound possesses a calculated LogP of 5.9 [1], which is 2.08 log units higher than the acetyl-capped analog N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide (LogP 3.82) . This difference reflects the replacement of the small acetyl group with the bulkier, more lipophilic 2-chloro-4-methylbenzamide moiety. For researchers screening against intracellular MAPEG family targets (mPGES-1, FLAP) that are membrane-associated proteins, higher LogP is mechanistically relevant because it favors partitioning into the lipid bilayer where these enzymes reside [2]. When identical cell-based assay conditions are used, the ~100-fold theoretical increase in membrane affinity predicted by the LogP differential may translate to measurably different apparent cellular potency, independent of intrinsic target binding.

Lipophilicity LogP MAPEG inhibition membrane permeability PK/PD

Structural Differentiation: Dual-Chloro Pharmacophore Constrains Target Engagement Relative to Des-Chloro and Des-Methyl Analogs

The target compound (C22H16Cl2N2O2, MW 411.3) contains two chlorine atoms—one at position 2 of the benzamide ring and one at position 4 of the central phenyl bridge—plus a methyl group at position 4 of the benzamide ring and another methyl at position 5 of the benzoxazole [1]. This substitution array differentiates it from three close structural analogs that are commercially listed as screening compounds: (i) 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (C21H14Cl2N2O2, MW 397.2), which lacks the 4-methyl group on the benzamide; (ii) N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide (C22H17ClN2O2, MW 376.8), which lacks the 2-chloro on the benzamide; and (iii) 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (C21H13Cl3N2O2, MW 431.7), which substitutes the 5-methyl on the benzoxazole with chlorine [2]. The MAPEG patent US20090258917A1 explicitly defines substitution windows (W1–W4 and Z1–Z4 positions) that govern inhibitory activity, and compounds falling outside the exemplified substitution grid are excluded from preferred claims [3]. The 2-chloro-4-methylbenzamide motif maps to allowed Z-substitution patterns, while the 4-chloro on the phenyl bridge and 5-methyl on the benzoxazole fall within taught W-parameter ranges, placing this compound squarely inside the claimed pharmacophore space—unlike the des-methyl or des-chloro analogs, which may reside at the periphery or outside.

Structure–activity relationship pharmacophore chlorine substitution MAPEG selectivity

Patent Pedigree: Directly Cited Within MAPEG-Family Inhibitor Claims for Inflammation

The compound is listed as a product of the synthetic route described in patent US20090258917A1, titled 'Benzoxazoles Useful in the Treatment of Inflammation,' which claims methods for treating diseases by inhibiting MAPEG family members [1]. The patent identifies mPGES-1, FLAP, leukotriene C4 synthase, MGST1, MGST2, and MGST3 as target enzymes and teaches that compounds of Formula I—which structurally encompasses this benzoxazole–benzamide—are useful in inflammatory conditions including asthma, inflammatory bowel disease, rheumatoid arthritis, osteoarthritis, rhinitis, conjunctivitis, and dermatitis [2]. By contrast, the acetyl-capped analog (N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, MW 300.74) and the des-chloro benzamide congener (MW 376.8) are not explicitly exemplified in the patent's synthesis examples, where the benzamide substitution is broader and more lipophilic . This patent linkage provides documented provenance that supports the compound's intended biological context in a way that unpatented screening analogs cannot claim.

MAPEG mPGES-1 FLAP inflammation patent protection

Synthetic Reproducibility Advantage: Commercially Available Key Intermediate from Multiple Suppliers

The synthesis of the target compound proceeds via amide coupling of 2-chloro-4-methylbenzoic acid (or its activated derivative) with 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5) [1]. This aniline intermediate is commercially stocked by Sigma-Aldrich (as AldrichCPR), Fluorochem, and multiple other chemical suppliers, with molecular formula C14H11ClN2O and molecular weight 258.7 g/mol . The commercial availability of a well-characterized, single-isomer intermediate (the benzoxazole–aniline core is pre-formed and regiochemically defined) reduces the synthetic step-count for custom re-synthesis or scale-up by at least 2–3 steps relative to de novo benzoxazole construction. In contrast, the 5-chloro-benzoxazole analog (requiring 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline as intermediate) does not have equivalent multi-vendor commercial availability, which increases lead time and cost for re-supply. The methyl substituent at position 5 of the benzoxazole also avoids the potential for unwanted nucleophilic aromatic substitution side-reactions that the 5-chloro congener may undergo under certain coupling conditions, simplifying purification and improving batch-to-batch purity consistency.

Synthetic intermediate 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline procurement scale-up custom synthesis

Optimal Research and Procurement Application Scenarios for 2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS 639054-52-7)


MAPEG-Family Inhibitor Screening Cascades (mPGES-1, FLAP, LTC4 Synthase)

Use this compound as a structurally defined benzoxazole–benzamide probe in biochemical or cell-based assays targeting MAPEG family enzymes. The high LogP (5.9) favors partitioning into the microsomal membrane fraction where mPGES-1 and FLAP reside, potentially yielding greater apparent potency in intact-cell prostaglandin E2 or leukotriene synthesis assays compared to the acetyl-capped analog (LogP 3.82) [1]. The dual-chloro pharmacophore matches the substitution window defined in patent US20090258917A1, making this compound suitable for patent-contextualized SAR expansion around the benzamide ring [2].

Lipophilicity-Dependent ADME Profiling and Membrane-Permeability Structure–Property Studies

With a calculated LogP of 5.9 [1], this compound serves as a high-lipophilicity reference point within a benzoxazole–benzamide series. It can be benchmarked against the acetyl-capped analog (LogP 3.82) and the des-2-chloro analog (estimated LogP ~5.0–5.5) in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or microsomal stability assays to deconvolute the contribution of the 2-chloro-4-methylbenzamide moiety to passive permeability, metabolic stability, and plasma protein binding .

Custom Synthesis and Scale-Up Leveraging a Multi-Vendor Intermediate Supply Chain

For laboratories requiring re-synthesis or gram-scale production, the target compound can be accessed via a single-step amide coupling using commercially available 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5, stocked by Sigma-Aldrich and Fluorochem) . This reduces synthetic complexity relative to the 5-chloro-benzoxazole analog, whose corresponding aniline intermediate lacks equivalent multi-vendor availability, minimizing procurement lead time and enabling more predictable cost-per-gram estimates for medium-throughput screening programs.

Inflammation-Focused Phenotypic Screening in Disease-Relevant Cellular Models

Because the compound falls within the patented Formula I scope for MAPEG-mediated inflammatory diseases (asthma, rheumatoid arthritis, inflammatory bowel disease) [2], it is suited for phenotypic screening in LPS-stimulated PBMC, human whole-blood COX/LOX pathway assays, or macrophage PGE2-release models where mPGES-1 inhibition is the readout. The structural differentiation from the des-methyl and des-chloro analogs ensures that any activity observed can be attributed to the specific 2-chloro-4-methylbenzamide pharmacophore rather than a generic benzoxazole scaffold effect.

Quote Request

Request a Quote for 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.